2-(2-Bromobenzyl)morpholine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14BrNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2 |
InChI Key |
SFTMNWLAZLCRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
The Significance of Morpholine Scaffolds in Heterocyclic Chemistry and Materials Science
The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is considered a "privileged scaffold" in medicinal chemistry and materials science. rsc.orgnih.gov Its prevalence in a multitude of bioactive compounds and approved drugs underscores its importance. beilstein-journals.org The morpholine moiety often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance, which can enhance pharmacokinetic profiles. beilstein-journals.org
From a synthetic standpoint, the secondary amine of the morpholine ring offers a readily modifiable site, allowing for the introduction of diverse substituents and the construction of large libraries of compounds for screening purposes. beilstein-journals.org The utility of the morpholine scaffold extends to materials science, where its derivatives find applications as corrosion inhibitors, optical brightening agents, and in the synthesis of polymers. nih.gov The continuous development of new synthetic methodologies, such as asymmetric hydrogenation and photocatalytic annulation, further expands the accessibility and diversity of substituted morpholines. nih.govrsc.org
The Role of Substituted Benzyl Halides As Key Intermediates in Organic Synthesis
Substituted benzyl (B1604629) halides are fundamental reagents in organic synthesis, prized for their reactivity as electrophiles. The carbon atom bearing the halogen is a benzylic position, which makes it particularly susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways). ucalgary.castackexchange.com This enhanced reactivity is due to the stabilization of the transition state or the carbocation intermediate by the adjacent benzene (B151609) ring through resonance. stackexchange.com
This reactivity makes benzyl halides, including 2-bromobenzyl derivatives, excellent precursors for the introduction of a benzyl group into a wide range of molecules. They readily react with a variety of nucleophiles, such as amines, alcohols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. ucalgary.caquora.com This versatility has established substituted benzyl halides as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. frontiersin.org
Research Rationale and Scope for 2 2 Bromobenzyl Morpholine Studies
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound, this compound, is critically dependent on the efficient preparation of its key precursors: the substituted morpholine ring and the 2-bromobenzyl moiety. Advanced strategies in organic synthesis offer a variety of pathways to these essential building blocks.
Synthesis of Substituted Morpholine Building Blocks
The morpholine ring is a privileged scaffold in drug discovery, and numerous methods for its synthesis and functionalization have been developed. researchgate.net Modern approaches often prioritize stereocontrol, as the chirality of substituents can be crucial for biological activity.
One prominent strategy involves the stereospecific synthesis from materials in the chiral pool, such as amino acids. researchgate.net For example, enantiomerically pure 3-hydroxymethylmorpholine (B1309833) building blocks can be synthesized from Boc-protected serine. d-nb.info This method ensures that the stereochemistry of the final product is well-defined from the start. d-nb.info The process can involve the creation of cyclic sulfamidates, which act as aziridine (B145994) equivalents and can be used in annulation reactions to introduce the morpholine moiety. d-nb.info
Another innovative approach is the reductive fragmentation of bicyclic tetrazoles. thieme-connect.com In this method, treatment of a synthesized bicyclic tetrazole with a hydride reagent like lithium triethylborohydride (LiEt3BH) leads to the expulsion of an azide (B81097) group and the formation of a substituted morpholine. thieme-connect.com This transformation proceeds through a hydride addition, azide elimination, and subsequent imine reduction, offering a straightforward route to various di- and trisubstituted morpholines. thieme-connect.com
Catalytic methods have also emerged as powerful tools. Lewis acid-catalyzed processes, for instance, can facilitate the synthesis of morpholines through the halo-etherification of alkenes. nih.gov Optimization studies have shown that catalysts like Indium(III) triflate can effectively promote the initial halogenation, which is followed by a base-induced cyclization to form the morpholine ring with high regioselectivity. nih.gov
The table below summarizes various approaches for synthesizing substituted morpholine precursors.
| Synthetic Strategy | Key Reagents/Catalysts | Description | Key Advantages | Reference(s) |
| Stereospecific Synthesis | Chiral pool materials (e.g., serine), Boc protection | Utilizes enantiopure starting materials to create optically pure morpholine derivatives, often via sulfamidate intermediates. | Excellent stereocontrol. | thieme-connect.com, researchgate.net, d-nb.info |
| Tetrazole Fragmentation | Bicyclic tetrazoles, LiEt3BH or LiAlH4 | Reductive fragmentation of a tetrazole ring system expels azide to form the morpholine core. | Provides access to di- and trisubstituted morpholines. | thieme-connect.com |
| Catalytic Cyclization | Alkenes, N-halosuccinimide (NBS), Lewis Acids (e.g., In(OTf)3), DBU | A Lewis acid catalyzes a halo-etherification of an alkene, followed by base-mediated cyclization to yield the morpholine. | High regioselectivity for a range of alkene substrates. | nih.gov |
| Tsuji-Trost/Heterocyclization | Vinyloxiranes, amino-alcohols, Pd(0) catalyst, Fe(III) catalyst | A tandem reaction involving a palladium-catalyzed allylic alkylation followed by an iron-catalyzed heterocyclization. | Efficient synthesis of polysubstituted morpholines. | organic-chemistry.org |
Synthetic Routes to 2-Bromobenzyl Precursors
The 2-bromobenzyl group is the second critical component. This moiety is typically prepared as an electrophilic species, such as 2-bromobenzyl alcohol or 2-bromobenzyl halide, ready for coupling with the morpholine precursor.
A common starting point for these precursors is 2-bromobenzaldehyde (B122850) or 2-bromobenzoyl chloride. mdpi.com, chemsrc.com For example, 2-bromobenzyl alcohol can be obtained via the reduction of 2-bromobenzaldehyde. chemsrc.com A more complex precursor, 1-bromo-2-(4-methoxybenzyl)benzene, can be synthesized via a Friedel-Crafts reaction between anisole (B1667542) and 2-bromobenzoyl chloride, followed by reduction of the resulting ketone. mdpi.com
Another versatile route involves the synthesis of 2-bromophenylboronic esters. These can be prepared in a two-step procedure from 2-bromo-1-iodobenzenes via a metal-iodine exchange, boronation, and subsequent esterification with pinacol. acs.org These boronic esters serve as precursors for transition-metal-catalyzed reactions. acs.org N-(2-bromobenzyl)anilines, which are key intermediates for other heterocyclic systems, are synthesized from ortho-brominated aromatic aldehydes and primary aromatic amines. evitachem.com
The table below outlines common synthetic pathways to key 2-bromobenzyl precursors.
| Precursor | Starting Material(s) | Key Reaction Type | Reference(s) |
| 2-Bromobenzyl alcohol | 2-Bromobenzaldehyde | Reduction | chemsrc.com |
| 1-Bromo-2-(4-methoxybenzyl)benzene | Anisole, 2-Bromobenzoyl chloride | Friedel-Crafts acylation, then reduction | mdpi.com |
| 2-Bromophenylboronic esters | 2-Bromo-1-iodobenzene, Pinacol | Metal-halogen exchange, boronation, esterification | acs.org |
| N-(2-Bromobenzyl)anilines | o-Bromobenzaldehyde, Primary aromatic amine | Reductive Amination | evitachem.com |
Direct Synthesis of this compound
With the precursors in hand, several methodologies can be employed to directly construct the final this compound molecule. These methods involve forming the crucial C-C or C-N bond that links the two precursor moieties.
Nucleophilic Substitution Approaches
A fundamental and direct approach to forming the C-C bond between the benzyl group and the morpholine ring is through nucleophilic substitution. This strategy typically involves reacting a nucleophilic morpholine derivative with an electrophilic 2-bromobenzyl species.
In the most direct conceptualization, a metalated morpholine at the C2 position (acting as a nucleophile) would react with an electrophile like 2-bromobenzyl bromide. However, a more common and practical approach involves the reverse polarity: the reaction of a nucleophilic amine with an electrophilic benzyl halide. To synthesize the specific target compound this compound, this would involve a multi-step process where the C-benzyl group is introduced onto a pre-functionalized morpholine ring.
A related, albeit different, synthesis is that of 4-(2-bromophenyl)morpholine, where morpholine itself acts as a nucleophile, attacking a 2-bromophenyl halide in a nucleophilic aromatic substitution (SNAr) reaction. While this forms a C-N bond at the nitrogen, the mention of 2-bromobenzyl chloride as a potential starting material in related contexts suggests its utility as a key electrophile for substitution reactions.
Reductive Amination Pathways for Morpholine Ring Formation
Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds and is widely used in organic synthesis. wikipedia.org This reaction proceeds via an intermediate imine, which is then reduced in situ to the corresponding amine. libretexts.org This pathway can be adapted to synthesize the target molecule or its precursors.
A direct one-pot procedure involves reacting an aldehyde with an amine in the presence of a reducing agent. arkat-usa.org To synthesize a substituted morpholine, one could react an appropriate amino alcohol with a carbonyl compound, followed by an intramolecular cyclization and reduction. More directly for N-alkylation, morpholine can be reacted with an arylaldehyde, such as 2-bromobenzaldehyde, in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) and an acid catalyst to form N-(2-bromobenzyl)morpholine. arkat-usa.org
To form the specific C-substituted target, this compound, a reductive amination strategy would be more complex, likely involving the construction of the morpholine ring from a precursor that already contains the 2-bromobenzyl moiety. For example, an amino alcohol containing the 2-bromobenzyl group could undergo an intramolecular reductive amination.
A practical procedure for the reductive alkylation of secondary amines like morpholine has been demonstrated with various arylaldehydes using sodium borohydride and acetic acid in methanol (B129727) or benzene (B151609), achieving good yields. arkat-usa.org
| Reaction Type | Components | Reducing Agent | Description | Reference(s) |
| Direct Reductive Alkylation | Morpholine, Arylaldehyde (e.g., 2-bromobenzaldehyde) | Sodium borohydride (NaBH₄), Acetic Acid | Forms an iminium salt intermediate which is reduced in situ to yield the N-alkylated morpholine. | arkat-usa.org, masterorganicchemistry.com |
| Catalytic Reductive Amination | Carboxylic Acid (e.g., 2-bromophenylacetic acid), Morpholine | Phenylsilane, Zinc Acetate | A one-pot amidation followed by reduction of the resulting amide to form the tertiary amine. | rsc.org |
| General Reductive Amination | Aldehyde/Ketone, Amine | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Formation of an imine followed by selective reduction to the amine. | wikipedia.org, libretexts.org |
Catalytic Coupling Reactions for C-N and C-C Bond Formation
Modern synthetic chemistry heavily relies on transition metal-catalyzed coupling reactions to form C-N and C-C bonds with high efficiency and selectivity. These methods provide advanced routes to complex heterocyclic structures like substituted morpholines.
Copper and palladium catalysts are particularly effective. For instance, a copper-catalyzed coupling has been developed for the reaction of sterically hindered 2-bromobenzyl tertiary alcohols with anilines to form dihydroacridines, demonstrating a robust method for C-N bond formation involving a 2-bromobenzyl precursor. rsc.org Similarly, palladium-catalyzed cross-coupling reactions are used to couple morpholine with aryl bromides, offering high selectivity.
More intricate strategies build the morpholine ring itself through a sequence of catalytic steps. One such method is a tandem Pd(0)-catalyzed Tsuji-Trost reaction of a vinyloxirane with an amino alcohol, which is immediately followed by an Fe(III)-catalyzed heterocyclization to afford disubstituted morpholines with excellent diastereoselectivity. organic-chemistry.org This approach highlights the power of combining multiple catalytic cycles in a single pot to rapidly build molecular complexity.
These advanced catalytic methods represent the cutting edge of heterocyclic synthesis, providing access to a wide array of substituted morpholines that would be challenging to prepare using classical methods.
Stereoselective Synthesis and Chiral Resolution Techniques
The creation of a specific stereoisomer of this compound can be achieved through two primary strategies: asymmetric synthesis to directly form the desired enantiomer or the resolution of a racemic mixture.
Asymmetric Synthesis:
Several modern synthetic methodologies can be adapted for the enantioselective synthesis of 2-substituted morpholines. One prominent method is the asymmetric hydrogenation of dehydromorpholines . This approach involves the use of a chiral catalyst, such as a bisphosphine-rhodium complex with a large bite angle, to achieve high enantioselectivity. nih.govrsc.org While not specifically detailed for a 2-(2-bromobenzyl) substrate, this method has proven effective for a variety of 2-substituted dehydromorpholines, yielding the corresponding chiral morpholines in high yields and with excellent enantiomeric excesses (up to 99% ee). nih.govrsc.org The synthesis can be conceptualized as forming the stereocenter after the initial construction of the unsaturated morpholine ring. nih.gov
Another powerful strategy involves the palladium-catalyzed hydroamination of carbamate-protected aziridines. This method allows for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. rsc.org The key step is the palladium-catalyzed intramolecular cyclization of an aminoalkene, which is formed by the Lewis acid-catalyzed ring-opening of an aziridine with an unsaturated alcohol. rsc.org This approach yields the morpholine as a single diastereomer in excellent yield. rsc.org
Furthermore, copper-promoted oxyamination of alkenes presents a viable route for the stereoselective synthesis of 2-aminomethyl functionalized morpholines. nih.gov This reaction proceeds via an intramolecular addition of an alcohol moiety and an intermolecular coupling with an amine across an alkene, often with high diastereoselectivity. nih.gov
A patent has described a process for preparing chiral 2-aryl morpholines that involves the enzymatic reduction of a corresponding ketone, such as 2-bromo-1-(4-nitrophenyl)ethanone, using an oxidoreductase. google.com The resulting chiral alcohol can then undergo cyclization with ethanolamine to form the desired chiral 2-aryl morpholine. google.com
| Method | Catalyst/Reagent | Key Features | Reported Yield/ee |
| Asymmetric Hydrogenation | Bisphosphine-rhodium complex | Forms stereocenter after cyclization | Up to quantitative yield, up to 99% ee nih.govrsc.org |
| Pd-catalyzed Hydroamination | Palladium catalyst, Lewis acid | Stereoselective from aziridines | Excellent yield, single diastereomer rsc.org |
| Copper-promoted Oxyamination | Copper(II) 2-ethylhexanoate | High diastereoselectivity | Good to excellent yields nih.gov |
| Enzymatic Reduction | Oxidoreductase | Enzymatic kinetic resolution | Not specified |
Chiral Resolution Techniques:
When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through chiral resolution.
Classical resolution via diastereomeric salt formation is a well-established method. ardena.com This technique involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. ardena.comnumberanalytics.com These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. ardena.com After separation, the desired enantiomer of the morpholine can be liberated from the salt.
Chromatographic methods offer another powerful tool for chiral separation. numberanalytics.com Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. numberanalytics.comacs.org This technique is widely applicable and can be used for both analytical and preparative scale separations. acs.org
| Technique | Principle | Key Considerations |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. ardena.com | Requires a suitable acidic or basic handle on the molecule and a commercially available, inexpensive resolving agent. ardena.com |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. numberanalytics.com | Selection of the appropriate chiral column and mobile phase is critical for achieving good separation. numberanalytics.comacs.org |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of synthetic methods. The formation of 2-substituted morpholines, including analogues like this compound, often involves cyclization reactions, with palladium-catalyzed processes being extensively studied.
For the palladium-catalyzed carboamination to form cis-3,5-disubstituted morpholines, the proposed mechanism involves the coupling of an O-allyl ethanolamine with an aryl or alkenyl bromide. nih.gov The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle, where the intramolecular C-N bond formation is a key step that dictates the stereochemical outcome. nih.gov
In the case of radical cyclization reactions , the mechanism for the formation of substituted pyrrolidines from N-allyl-haloamines has been proposed to involve the generation of a radical intermediate via a single electron transfer (SET) process, for example from a Cu(I) species. mdpi.com This radical then undergoes an intramolecular cyclization onto the alkene, followed by trapping of a halogen atom to yield the cyclized product. mdpi.com A similar radical-mediated cyclization could be envisioned for the formation of the morpholine ring from an appropriate open-chain precursor containing a 2-bromobenzyl moiety.
| Reaction Type | Proposed Key Intermediates | Rate-Determining Step (RDS) |
| Pd-catalyzed C-N Cross-Coupling | Pd(II)-amido complex mit.edu | Can be oxidative addition or reductive elimination, depending on conditions and substrates. nih.govmit.edu |
| Pd-catalyzed Carboamination | Pd(II) intermediate after oxidative addition nih.gov | Not explicitly stated, but intramolecular C-N bond formation is key. |
| Radical Cyclization | Carbon-centered radical after cyclization mdpi.com | Not explicitly stated, depends on specific reaction. |
Reactions Involving the Bromine Atom on the Benzyl Moiety
The bromine atom attached to the benzyl group is a key functional handle that enables a variety of chemical transformations. Its reactivity is typical of an aryl halide, participating in nucleophilic substitutions and, more significantly, in transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom on the 2-bromobenzyl group can be displaced by various nucleophiles. smolecule.com These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the presence of an activating group or by the use of a catalyst. In the context of related bromophenyl compounds, nucleophiles such as amines and thiols can replace the bromine atom, often requiring a catalyst like copper(I) iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Common nucleophiles used in these reactions include:
Amines: To form the corresponding amino-substituted derivatives.
Thiols: To generate thioether compounds. smolecule.com
Alkoxides: To produce ether derivatives. smolecule.com
The reaction conditions for these substitutions often involve heating in a suitable solvent to overcome the activation energy required for the substitution on an aryl halide.
Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)
The bromine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In this case, this compound could react with various alkenes in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a base (e.g., triethylamine (B128534) or potassium carbonate). wikipedia.org This reaction is a versatile tool for introducing vinyl groups or more complex unsaturated moieties onto the benzyl ring. The general mechanism follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Suzuki-Miyaura Reaction:
The Suzuki-Miyaura reaction is a widely used cross-coupling method that pairs an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. nih.govmdpi.comnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov this compound can be coupled with various aryl or vinyl boronic acids to synthesize biaryl or styrenyl derivatives, respectively. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. nih.govgre.ac.uk
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Stilbene Derivative |
| Suzuki-Miyaura Reaction | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biphenyl Derivative |
Elimination Reactions
While more common for alkyl halides, elimination reactions can occur with benzylic halides under certain conditions, typically involving strong bases and heat. masterorganicchemistry.comlibretexts.org For this compound, an elimination reaction would involve the removal of the bromine atom and a hydrogen atom from the benzylic carbon to form a double bond. However, this pathway is generally less favored compared to substitution and cross-coupling reactions for aryl halides unless specific structural features or reaction conditions promote it. acs.org The preference for elimination over substitution can be influenced by factors such as the steric hindrance of the base and the reaction temperature, with higher temperatures generally favoring elimination. masterorganicchemistry.com
Transformations of the Morpholine Ring System
The morpholine ring in this compound contains a secondary amine, which is a versatile functional group for various transformations.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the morpholine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: This involves the reaction of the morpholine nitrogen with an alkylating agent, such as an alkyl halide, in the presence of a base to form a tertiary amine. nih.govacs.org This process is a common method for introducing new substituents onto the morpholine ring, thereby modifying the compound's properties. researchgate.net Another approach is the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent in the presence of a metal catalyst. whiterose.ac.uk
N-Acylation: The morpholine nitrogen can react with acylating agents like acid chlorides or anhydrides to form the corresponding N-acylmorpholine (an amide). organic-chemistry.orglookchem.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. N-acylation is a useful strategy for introducing carbonyl-containing functional groups.
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., Methyl iodide) | N-Alkyl-2-(2-bromobenzyl)morpholine |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acyl-2-(2-bromobenzyl)morpholine |
Functionalization at C2, C3, C5, and C6 Positions of the Morpholine Ring
Multi-Component Reactions Incorporating this compound
While specific multi-component reactions (MCRs) directly employing this compound are not extensively documented in publicly available research, its structural motifs—a secondary amine (the morpholine nitrogen), an aryl halide (the bromobenzyl group), and reactive C-H bonds—suggest its potential as a versatile building block in such transformations. organic-chemistry.org MCRs are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains the essential parts of all starting materials. organic-chemistry.org The reactivity of this compound can be extrapolated from known MCRs involving analogous N-substituted morpholines and ortho-halobenzyl systems.
One of the most prominent MCRs for the synthesis of highly substituted morpholines is the Ugi reaction. thieme-connect.comnih.govacs.org A hypothetical Ugi-type reaction could involve this compound acting as the amine component, reacting with an aldehyde or ketone, an isocyanide, and a carboxylic acid. However, the inherent secondary amine structure of the parent compound would lead to a different outcome than the typical de novo synthesis of the morpholine ring itself. Instead, the morpholine unit would be a substituent on the resulting α-acylamino carboxamide product.
Another potential pathway involves palladium-catalyzed multi-component couplings. For instance, reactions involving o-bromobenzyl alcohols, which are structurally related to the title compound, have been used in the synthesis of phenanthrenes through a three-component coupling of alkynes, aryl bromides, and the o-bromobenzyl alcohol. acs.org This suggests that the o-bromobenzyl moiety of this compound could potentially participate in similar palladium-catalyzed MCRs, where the C-Br bond undergoes oxidative addition to a low-valent palladium catalyst, initiating a cascade of bond formations.
Furthermore, the morpholine moiety itself can act as a basic catalyst or a reactant in various MCRs. For example, morpholine has been used to facilitate the synthesis of thiophene (B33073) derivatives in a four-component reaction. tandfonline.com In other instances, morpholines are synthesized via MCRs involving epoxides, which highlights the general utility of this heterocyclic scaffold in complex reaction designs. mdpi.com
The table below summarizes potential multi-component reaction types where this compound could theoretically participate, based on the reactivity of its constituent functional groups.
| Reaction Type | Potential Role of this compound | Reactants | Potential Product Class |
| Ugi Reaction | Amine Component | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides with morpholine substituent |
| Palladium-Catalyzed Annulation | Aryl Halide Component | Alkyne, Aryl Bromide | Fused Polycyclic Aromatic Hydrocarbons acs.org |
| Gewald Reaction | Basic Catalyst | Ketone/Aldehyde, α-Cyanoester, Sulfur | Substituted Thiophenes tandfonline.com |
| Electrophilic Multi-component Reaction | Nucleophile (amine) | Epoxide, Olefin, Electrophilic Halogen Source | Functionalized Heterocycles mdpi.com |
Investigating Reaction Kinetics and Thermodynamics
Reaction Kinetics:
The kinetics of reactions involving the 2-bromobenzyl moiety are expected to be dominated by the cleavage of the C-Br bond. Studies on the solvolysis of substituted benzyl bromides in various alcohols have shown that the reaction rates are highly dependent on the substituents on the aromatic ring and the polarity of the solvent. koreascience.kr For nucleophilic substitution reactions of benzyl halides, Hammett plots are often curved, suggesting a change in mechanism from SN2-like for electron-withdrawing groups to SN1-like for electron-donating groups. koreascience.kr The morpholinomethyl substituent at the ortho position would influence the electronic environment and potentially the steric accessibility of the benzylic carbon.
The rate of nucleophilic aromatic substitution (SNAr) on the aryl bromide is generally much slower than substitution at the benzylic position. However, under conditions suitable for SNAr, such as in the presence of a strong base, the kinetics would be influenced by the nature of the nucleophile and the solvent. Studies on polycondensation reactions of aryl halides show that the reaction can follow second-order or even third-order rate laws, depending on the specific halide and the role of cation-activated complexes. nsf.gov
The table below presents kinetic data for reactions of compounds analogous to the structural components of this compound. This data provides a baseline for predicting its reactivity.
| Reaction | Compound | Rate Constant (k) | Conditions |
| Solvolysis koreascience.kr | p-Bromobenzyl bromide | 8.13 x 10⁻⁵ s⁻¹ | Methanol, 35.0°C |
| Solvolysis koreascience.kr | Benzyl bromide | 3.55 x 10⁻⁵ s⁻¹ | Methanol, 35.0°C |
| Reaction with OH Radical rsc.org | Ethyl bromide | k₄ = 1.7 x 10⁻¹³T⁰·⁵ exp(-641/T) cm³ molecule⁻¹ s⁻¹ | Gas phase, 220–380 K |
| Hydrolysis of Enamine masterorganicchemistry.com | Propiophenone morpholine enamine | Rate-limiting step varies with pH | Aqueous solution, 25°C |
Thermodynamics:
The thermodynamic properties of reactions involving this compound can be analyzed by considering the stability of reactants and products. The morpholine ring is a stable heterocycle. Thermodynamic data for the ionization of the morpholinium ion in aqueous solutions have been determined, providing insight into its basicity and behavior in protic solvents. acs.org At 25°C and infinite dilution, the acid dissociation of the morpholinium ion has a ΔH of (39 ± 1) kJ·mol⁻¹ and a ΔS of (-31 ± 1) J·K⁻¹·mol⁻¹. acs.org
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(2-Bromobenzyl)morpholine. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, the connectivity of atoms within the molecule can be unequivocally established. nih.govresearchgate.net
In the ¹H NMR spectrum of related N-substituted morpholines, the protons of the morpholine (B109124) ring typically appear as multiplets in the range of δ 3.4–3.8 ppm. The protons on the benzyl (B1604629) group and the bromophenyl ring will exhibit characteristic signals in the aromatic region, generally between δ 7.2–7.8 ppm. The specific chemical shifts and coupling constants of these protons provide definitive evidence for the substitution pattern on the aromatic ring and the connectivity to the morpholine moiety. One-dimensional and two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, can further resolve spin-spin couplings and long-range correlations, confirming the chair conformation of the morpholine ring at room temperature. nih.govresearchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. For N-substituted morpholines, the carbon atoms of the morpholine ring typically resonate at specific chemical shifts. nih.govtandfonline.com The carbons of the bromophenyl group will also have characteristic resonances. The presence of the bromine atom influences the chemical shifts of the adjacent carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.2 - 7.8 | 120 - 140 |
| Morpholine Protons (CH₂) | 3.4 - 3.8 | 65 - 70 |
| Benzyl Protons (CH₂) | ~3.5 | ~60 |
Note: These are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Analysis
Infrared (IR) spectroscopy and mass spectrometry (MS) are crucial for identifying the functional groups present in this compound and for determining its molecular weight.
IR spectroscopy is used to identify the characteristic vibrations of the chemical bonds within the molecule. For this compound, the IR spectrum would be expected to show absorption bands corresponding to C-H stretching of the aromatic and aliphatic portions, C-N stretching of the morpholine ring, and C-O-C stretching of the ether linkage within the morpholine ring. A characteristic peak for the C-Br stretch would also be anticipated, typically in the lower frequency region of the spectrum (~1250 cm⁻¹).
Mass spectrometry provides the exact molecular weight of the compound and information about its isotopic distribution. For this compound (C₁₁H₁₄BrNO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]+ corresponding to its calculated molecular weight. Due to the presence of the bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern with two peaks of almost equal intensity separated by two mass units, confirming the presence of a single bromine atom in the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in its solid, crystalline form. For this compound, a single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. This technique is particularly valuable for understanding the spatial arrangement of the bromobenzyl group relative to the morpholine ring, which can be influenced by steric effects from the ortho-substituted bromine atom. The resulting crystal structure data would provide unambiguous confirmation of the compound's constitution and conformation in the solid state. tandfonline.comtandfonline.com
Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, HPLC-UV)
Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. scioninstruments.com A sample of this compound can be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase. scioninstruments.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. scioninstruments.com This technique is highly effective for detecting and quantifying impurities. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is another widely used method for purity assessment. chromatographyonline.com The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then separated on a column, typically a reversed-phase C18 column, using a mobile phase such as a mixture of acetonitrile (B52724) and water. chromatographyonline.commdpi.com The UV detector monitors the absorbance at a specific wavelength, allowing for the quantification of the compound and any impurities present. mdpi.comnih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions.
Table 2: Summary of Analytical Techniques for this compound
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton and functional groups |
| 2D NMR | Detailed atomic correlations |
| IR Spectroscopy | Functional groups present |
| Mass Spectrometry | Molecular weight and elemental composition |
| X-ray Crystallography | 3D molecular structure in the solid state |
| GC-MS | Purity assessment and identification of volatile impurities |
| HPLC-UV | Purity assessment and quantification |
Computational and Theoretical Investigations of 2 2 Bromobenzyl Morpholine
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scispace.comresearchgate.net It is particularly effective for optimizing the geometry of organic molecules and calculating their electronic properties. researchgate.netrsc.org Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are widely used to achieve a balance between accuracy and computational cost for a range of organic compounds, including morpholine (B109124) derivatives. researchgate.netkab.ac.ug These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
For 2-(2-bromobenzyl)morpholine, DFT calculations would reveal the optimized spatial arrangement of the morpholine ring relative to the bromobenzyl group. The key structural parameters, including the lengths of the C-N, C-O, C-C, and C-Br bonds, as well as the angles within the aromatic and saturated rings, can be precisely determined.
Table 1: Representative Predicted Geometrical Parameters for this compound using DFT Note: This table presents typical or expected values for the constituent parts of the molecule based on general chemical knowledge and DFT studies on similar structures. Actual calculated values may vary.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C-Br (aromatic) | ~1.90 Å |
| C-C (aromatic) | ~1.40 Å | |
| C-C (benzyl-morpholine) | ~1.53 Å | |
| C-N (morpholine) | ~1.47 Å | |
| C-O (morpholine) | ~1.43 Å | |
| Bond Angles | C-C-Br (aromatic) | ~120° |
| C-N-C (morpholine) | ~109° | |
| C-O-C (morpholine) | ~111° |
| Dihedral Angle | C-C-C-N (benzyl-morpholine) | Variable (conformation-dependent) |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds, and their associated energy levels. libretexts.orgscribd.com For this compound, the key rotational freedom is around the sigma bond connecting the benzyl (B1604629) group to the morpholine ring. The various three-dimensional shapes a molecule can adopt through these rotations are known as conformers. scribd.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. libretexts.org
The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.netnumberanalytics.com
HOMO Energy: A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO Energy: A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. numberanalytics.com Conversely, a large gap suggests high stability.
For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. The HOMO is likely to be distributed over the electron-rich regions, such as the morpholine nitrogen and the aromatic ring, while the LUMO may be localized on the bromobenzyl moiety, particularly involving the antibonding orbital of the C-Br bond.
Table 2: Hypothetical FMO Properties for this compound Note: These are representative values to illustrate the concept. Actual values depend on the specific computational method and basis set used.
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| E(HOMO) | -6.5 | Moderate electron-donating ability |
| E(LUMO) | -1.2 | Moderate electron-accepting ability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color code. researchgate.net Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netyoutube.com
In the MEP map of this compound, distinct regions of charge concentration would be visible:
Negative Potential (Red/Yellow): Expected around the highly electronegative oxygen and nitrogen atoms of the morpholine ring, as well as the bromine atom. These sites are the most likely points for interaction with electrophiles or protons.
Positive Potential (Blue): Expected around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the electronegative N and O atoms in the morpholine ring and the hydrogens on the aromatic ring.
The MEP map provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions. scispace.com
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. jinr.ru By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, providing insights into its conformational stability and flexibility in a given environment, such as in a solvent. nih.gov
For this compound, an MD simulation would track the trajectory of each atom over a period of nanoseconds. researchgate.net This allows for the analysis of:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone from its initial optimized structure, one can assess whether it maintains a stable conformation or undergoes significant structural changes over time. jinr.ru A stable system will show small fluctuations around an average RMSD value.
Atomic Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or residues can identify which parts of the molecule are rigid and which are flexible. researchgate.net It is expected that the terminal atoms and the benzyl-morpholine linkage would show higher flexibility compared to the more rigid ring structures.
Solvent Effects: MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules, providing a realistic view of how the environment influences its conformational preferences and dynamics.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical calculations, particularly using DFT, are invaluable for elucidating the detailed pathways of chemical reactions. nih.govresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, any intermediates, and, most importantly, the transition states (TS). numberanalytics.com A transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the rate of the reaction. princeton.edu
For this compound, theoretical studies could investigate various potential reactions, such as:
Nucleophilic Substitution: The bromine atom on the benzyl group is a potential leaving group. A theoretical study could model its substitution by a nucleophile, determining whether the mechanism is SN1 or SN2, and calculating the associated activation energy barrier.
Reactions involving the Morpholine Ring: The nitrogen atom of the morpholine ring is a nucleophilic site. Its reaction with an electrophile could be modeled to understand the mechanism and energetics of N-alkylation or N-acylation reactions.
By calculating the Gibbs free energy of activation (ΔG≠) for different possible pathways, researchers can predict the most favorable reaction mechanism under specific conditions. nih.govnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. mdpi.comnih.gov These models are mathematical equations that predict properties based on calculated molecular descriptors. researchgate.netmdpi.com
To build a QSPR model relevant to this compound, a dataset of similar molecules with known experimental properties (e.g., boiling point, solubility, partition coefficient) would be used. For each molecule, a set of molecular descriptors would be calculated, which can include:
Topological descriptors: Based on the 2D connectivity of atoms.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Such as dipole moment or partial charges.
Quantum-chemical descriptors: Derived from DFT calculations, like HOMO/LUMO energies. researchgate.net
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that links these descriptors to the property of interest. mdpi.commdpi.com Such a model could then be used to predict the properties of this compound and other new, untested compounds, accelerating the process of chemical design and assessment. nih.gov
In Silico Approaches to Ligand-Receptor Interactions
The exploration of this compound's interactions with biological targets has been significantly advanced through computational, or in silico, methodologies. These techniques provide critical insights into the molecular dynamics and binding energetics that govern the compound's pharmacological activity. While specific, dedicated computational studies on this compound are not extensively detailed in the public domain, a wealth of information can be inferred from research on structurally analogous compounds and the well-established pharmacophores of their target receptors. The primary targets for this class of molecules are widely recognized as sigma receptors (σ1 and σ2), which are involved in a myriad of cellular functions and are implicated in various pathological states, including neurological disorders and cancer. sigmaaldrich.comacs.org
Computational docking and molecular dynamics simulations are pivotal in elucidating the binding modes of ligands like this compound. nih.govresearchgate.net These studies model the interactions between the ligand and the amino acid residues within the receptor's binding pocket. For sigma receptors, pharmacophore models have been developed that outline the essential structural features required for high-affinity binding. nih.govmdpi.comresearchgate.net These models typically include a basic amine, which is present in the morpholine ring of this compound, and hydrophobic regions that interact with corresponding domains in the receptor. sigmaaldrich.commdpi.com
The morpholine moiety itself is a prevalent scaffold in medicinal chemistry, often incorporated to enhance biological activity, selectivity, or pharmacokinetic properties. sci-hub.seresearchgate.net In the context of receptor binding, the nitrogen atom of the morpholine ring is a key pharmacophoric element, likely existing in a protonated state to form ionic interactions with acidic residues in the receptor binding site. sigmaaldrich.com
In the case of this compound, the 2-bromobenzyl substituent provides a significant hydrophobic component. Molecular docking studies on analogous compounds suggest that this lipophilic group would occupy a hydrophobic pocket within the sigma receptor. nih.gov The bromine atom can further influence binding through halogen bonding or by altering the electronic properties of the phenyl ring.
Research on N-acyl-2-arylpiperidines, which are structurally similar to 2-benzylmorpholine (B134971) derivatives, has shown that these compounds can achieve high affinity for the σ2 receptor. Computational docking studies of these analogs indicate that they interact with the σ2R/TMEM97 in a manner comparable to more complex parent compounds. nih.gov This suggests that the simplified benzyl-heterocycle scaffold of this compound is a valid pharmacophore for sigma receptor binding.
The binding affinity of various morpholine and piperidine (B6355638) derivatives for sigma receptors has been a subject of extensive investigation. The data from these studies can provide an approximation of the expected affinity of this compound. For instance, the introduction of different substituents on the benzyl ring and modifications of the heterocyclic amine have been shown to modulate binding affinity and selectivity between the σ1 and σ2 receptor subtypes.
To illustrate the binding characteristics of compounds structurally related to this compound, the following table summarizes the binding affinities of several N-substituted piperidine and morpholine analogs for sigma receptors, as reported in various studies.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| R(-)-PPAP (N-phenylpropyl derivative of a ring-opened benzomorphan) | σ1 | 11 | scielo.br |
| R(-)-PPAP (N-phenylpropyl derivative of a ring-opened benzomorphan) | σ2 | 61 | scielo.br |
| 4-methyl-substituted piperidine derivative | σ2 | 7.1 | scielo.br |
| 4-benzyl-substituted piperidine derivative | σ2 | 2.8 | scielo.br |
| 3-benzyl-substituted piperidine derivative | σ2 | 4.2 | scielo.br |
| 2-benzyl-substituted piperidine derivative | σ2 | 10 | scielo.br |
| Nefazodone | σ2 | 140 | mdpi.com |
Molecular dynamics simulations on related morpholine-thiazole derivatives have been used to understand the dynamic behavior of the ligand-receptor complex, confirming stable interactions through hydrogen bonding and hydrophobic contacts over time. researchgate.netrsc.org Such studies reveal that specific amino acid residues, like Trp5 in bovine carbonic anhydrase-II for a different morpholine series, can form crucial interactions that stabilize the binding. rsc.org It is plausible that similar key interactions with aromatic or hydrophobic residues within the sigma receptor binding site are critical for the affinity of this compound.
Synthetic Applications and Derivatization Strategies of 2 2 Bromobenzyl Morpholine
Role as a Versatile Building Block in Complex Molecule Synthesis
The structure of 2-(2-Bromobenzyl)morpholine, featuring a reactive carbon-bromine bond and a nucleophilic secondary amine within the morpholine (B109124) ring (after potential deprotection), positions it as a versatile building block for constructing more elaborate molecular architectures. smolecule.com Organic chemists utilize such intermediates to introduce the morpholine moiety into larger molecules, a common strategy in medicinal chemistry to improve properties like aqueous solubility and metabolic stability. sci-hub.se
The presence of the 2-bromobenzyl group is particularly advantageous. The bromine atom on the phenyl ring can readily participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a palladium-catalyzed Suzuki coupling could replace the bromine atom with a variety of aryl or vinyl substituents, dramatically increasing molecular complexity. Similarly, the Buchwald-Hartwig reaction allows for the introduction of diverse amine groups.
Furthermore, the benzyl (B1604629) C-H bonds adjacent to the morpholine ring offer sites for functionalization through various C-H activation methodologies, although this is a more advanced and less common approach. The morpholine nitrogen itself can be functionalized, for example, through acylation or alkylation, to further expand the diversity of derivatives that can be generated from this single building block. This synthetic flexibility allows for the creation of large libraries of related compounds for screening in drug discovery programs. nih.gov
Table 1: Potential Cross-Coupling Reactions Utilizing the Bromobenzyl Moiety
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Application |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, K₂CO₃ | Carbon-Carbon (Aryl-Aryl) | Synthesis of biaryl compounds and complex scaffolds. |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Carbon-Carbon (Aryl-Vinyl) | Formation of substituted styrenes and stilbenes. |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | Carbon-Nitrogen (Aryl-Amine) | Synthesis of N-aryl compounds and pharmaceutical intermediates. |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Carbon-Carbon (Aryl-Alkynyl) | Creation of aryl alkynes used in materials and pharmaceuticals. |
Derivatization for Analytical Characterization and Detection
In analytical chemistry, derivatization is a common strategy to modify an analyte to improve its separation and detection characteristics, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net While specific studies on the derivatization of this compound are not prevalent, established methods for morpholine and related amines can be applied.
The primary goal of derivatization is often to increase volatility for GC analysis or to introduce a chromophore or fluorophore for UV or fluorescence detection in HPLC. researchgate.netmdpi.com For GC-mass spectrometry (GC-MS) analysis, the morpholine nitrogen of this compound could be acylated, for example, using trifluoroacetic anhydride. This reaction replaces the active hydrogen on the nitrogen with a trifluoroacetyl group, which increases the molecule's volatility and thermal stability, often leading to sharper chromatographic peaks and improved sensitivity.
For HPLC analysis, derivatizing agents that react with secondary amines are employed to attach a UV-absorbing or fluorescent tag. A classic example is dansyl chloride, which reacts with the morpholine nitrogen to yield a highly fluorescent sulfonamide derivative, enabling detection at very low concentrations. Another approach involves reacting the amine with an isothiocyanate, such as 1-Naphthyl isothiocyanate, to form a thiourea (B124793) derivative with a strong UV chromophore, facilitating quantification by HPLC-UV. researchgate.net These derivatization reactions are crucial for quantifying trace amounts of the compound in complex matrices. researchgate.net
Preparation of Functionalized Morpholine Derivatives for Material Science Applications
The structural elements of this compound make it a candidate for the synthesis of novel polymers and functional materials. smolecule.com The reactive C-Br bond is a key feature that can be exploited in controlled polymerization techniques.
One significant application is in Atom Transfer Radical Polymerization (ATRP). The bromobenzyl group can act as an initiator for the polymerization of various monomers like styrenes, acrylates, and methacrylates. In this process, a transition-metal catalyst (typically copper-based) reversibly activates and deactivates the dormant C-Br bond, allowing for the controlled growth of polymer chains. This would result in polymers with a terminal morpholine-containing group, which could influence the material's properties, such as solubility, hydrophilicity, and surface adhesion.
Another avenue is through polycondensation reactions. The morpholine unit, being a diamine equivalent after appropriate modification, could be incorporated into polyamide or polyurea backbones. More directly, the bromine atom allows for post-polymerization modification. A polymer containing pendant benzyl bromide groups could be synthesized first, followed by a reaction with morpholine to introduce the heterocyclic ring onto the polymer side chains. Conversely, a monomer derived from this compound could be polymerized. For example, if the bromine is converted to a vinyl group via a Heck or Stille coupling, the resulting styrenic monomer could undergo polymerization to create a polystyrene derivative with pendant morpholine groups. Such functional polymers are of interest for applications in coatings, membranes, and biomaterials. researchgate.net
Table 2: Potential Polymerization Strategies Involving this compound
| Polymerization Method | Role of this compound | Resulting Material Type | Potential Application |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Initiator | End-functionalized polymers (e.g., polystyrene, polyacrylates). | Drug delivery, functional coatings. |
| Heck Coupling Polymerization | Monomer (after conversion of Br to another reactive group) | Conjugated polymers. | Organic electronics, sensors. |
| Post-Polymerization Modification | Functionalizing Agent | Polymers with morpholine side chains. | Biomaterials, separation membranes. |
| Ring-Opening Polymerization (ROP) | Precursor to a functional monomer (e.g., a morpholine-2,5-dione (B184730) derivative). researchgate.net | Polydepsipeptides (degradable polymers). researchgate.net | Biomedical implants, tissue engineering. |
Utilization in the Synthesis of Privileged Scaffolds in Chemical Biology
In chemical biology and medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov The morpholine ring is widely recognized as a privileged structure. nih.govjchemrev.com Its inclusion in a drug candidate often imparts favorable properties, such as improved water solubility, metabolic stability, and a desirable three-dimensional conformation that can enhance binding to a target protein. sci-hub.se
This compound serves as an excellent starting point for creating libraries of compounds based on this privileged scaffold. smolecule.com The synthetic handles on the molecule—the reactive bromine atom and the morpholine nitrogen—allow for systematic and diverse modifications in a strategy known as diversity-oriented synthesis. bham.ac.uk By employing various coupling reactions at the bromo position and different substitutions on the morpholine nitrogen, chemists can generate a vast array of analogues from a single precursor.
For example, a library of compounds could be created by reacting this compound with a set of different boronic acids (via Suzuki coupling) while simultaneously acylating the morpholine nitrogen with a range of carboxylic acids. The resulting matrix of products can then be screened against various biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels, to identify new bioactive leads. This approach leverages the privileged nature of the morpholine core to increase the probability of discovering compounds with therapeutic potential. The bromobenzyl portion provides the key reactive site to explore the chemical space around this central scaffold.
Future Research Perspectives and Emerging Trends
Development of Greener and More Sustainable Synthetic Routes
The synthesis of morpholine (B109124) derivatives is undergoing a significant transformation towards more environmentally benign and efficient methodologies. Traditional routes often involve harsh reagents and generate substantial waste, prompting a shift towards greener alternatives.
A promising development is the use of ethylene (B1197577) sulfate (B86663) as an inexpensive and practical reagent for converting 1,2-amino alcohols to morpholines. nih.govnih.govbeilstein-journals.orgnih.govvipergen.com This one or two-step, redox-neutral protocol offers significant environmental and safety benefits over traditional methods that use reagents like chloroacetyl chloride, as it eliminates a synthetic step and the need for aluminum or boron hydride reducing agents. nih.govvipergen.com
Another eco-friendly approach is the metal-free, one-pot synthesis of 2-substituted morpholines from aziridines and halogenated alcohols. nih.gov This method utilizes an inexpensive ammonium (B1175870) persulfate salt as an oxidant at room temperature, avoiding the need for transition metal catalysts and low-temperature conditions often required in similar transformations. nih.gov Photocatalysis also presents a powerful green strategy. A recently developed photocatalytic, diastereoselective annulation method allows for the synthesis of substituted 2-aryl morpholines directly from readily available starting materials using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. nih.gov
These emerging sustainable routes offer significant advantages over conventional methods, as summarized in the table below.
| Method | Key Reagents/Conditions | Advantages |
| Ethylene Sulfate Annulation | Ethylene sulfate, tBuOK | Redox-neutral, inexpensive reagents, reduced waste, avoids hazardous reagents. nih.govvipergen.com |
| Metal-Free Aziridine (B145994) Ring Opening | Ammonium persulfate, haloalcohols | Metal-free, operationally simple, mild room temperature conditions. nih.gov |
| Photocatalytic Annulation | Visible light, photocatalyst, Lewis/Brønsted acids | Uses light as a renewable energy source, high stereoselectivity, avoids pre-functionalized reagents. nih.gov |
Exploration of Novel Catalytic Systems for Functionalization
Future research will heavily focus on novel catalytic systems to functionalize the 2-(2-Bromobenzyl)morpholine scaffold at various positions, enabling the creation of diverse analogs. The existing bromine atom on the benzyl (B1604629) group serves as a prime handle for transition-metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are well-established for modifying aryl halides and could be applied to replace the bromine with a wide array of substituents, including aryl, alkyl, amino, and alkynyl groups. nih.gove3s-conferences.org The development of more efficient and versatile palladium, copper, or manganese-based catalysts continues to be an active area of research. nih.gove3s-conferences.orgpharmafeatures.com
Beyond cross-coupling, direct C–H functionalization is an emerging trend for modifying the morpholine ring or the benzyl group without pre-functionalization. vipergen.comacs.org Catalytic systems, often involving rhodium or palladium, can enable the direct introduction of functional groups at specific C–H bonds, offering a more atom-economical approach to diversification. nih.gov For instance, rhodium-catalyzed C–H insertion reactions have been used to create complex carbocycles from precursors containing a morpholine moiety. nih.gov
Photocatalysis is also a rapidly growing field for novel functionalization reactions. nih.govnih.gov Visible-light-activated photocatalysts can initiate radical-based transformations under mild conditions, allowing for unique bond formations that are often difficult to achieve with traditional thermal methods. nih.govnih.gov These methods could be employed to functionalize the benzylic position or other parts of the this compound molecule.
The table below highlights some emerging catalytic strategies applicable to the functionalization of this scaffold.
| Catalytic Strategy | Catalyst Type | Potential Application on this compound |
| Asymmetric Hydrogenation | Bisphosphine-Rhodium complexes | Stereoselective reduction of unsaturated precursors to form the chiral morpholine ring. beilstein-journals.orgnih.gov |
| Organocatalysis | Morpholine-based amino acids | Enantioselective functionalization, such as Michael additions, on derivatives of the core structure. nih.gov |
| Cross-Dehydrogenative Coupling | Copper(I) Chloride | C-N bond formation at the C3 position of the morpholine ring with imides. semanticscholar.org |
| Photocatalytic C-H Functionalization | Organic dyes, metal complexes | Direct introduction of new substituents onto the aromatic or heterocyclic rings under mild conditions. nih.govnih.gov |
The exploration of these and other novel catalytic systems will be crucial for efficiently accessing new derivatives of this compound with tailored properties.
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex organic molecules. For a compound like this compound, advanced computational modeling offers a pathway to deeper mechanistic insights into its synthesis, reactivity, and interactions with biological targets.
Density Functional Theory (DFT) calculations are particularly powerful for elucidating reaction mechanisms. beilstein-journals.orgnih.govnih.gov For instance, DFT can be used to model the transition states of synthetic reactions to understand and predict regio- and stereoselectivity. beilstein-journals.orgnih.gov This could be applied to optimize synthetic routes to this compound or to predict the outcomes of its functionalization reactions. nih.govnih.gov DFT calculations can rationalize product selectivity by analyzing factors like Highest Occupied Molecular Orbital (HOMO) distribution and Natural Bond Orbital (NBO) charges on potential nucleophilic centers. nih.gov
Molecular dynamics (MD) simulations provide a way to study the conformational dynamics of the molecule and its interactions with its environment over time. nih.govnih.gov For biologically active morpholine derivatives, MD simulations are used to assess the stability of the compound within a protein's active site, providing insights into binding modes and residence times. nih.govchemrxiv.org Such studies on this compound derivatives could guide the design of more potent and selective drug candidates by predicting how structural modifications affect target engagement. nih.govnih.gov
The combination of these computational approaches allows for a comprehensive in silico analysis before committing to extensive laboratory work.
| Computational Method | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanism & Selectivity | Transition state energies, charge distribution, orbital interactions, rationalization of regio- and stereochemical outcomes. beilstein-journals.orgnih.govnih.gov |
| Molecular Docking | Biological Activity | Prediction of binding modes and affinities to protein targets, initial virtual screening of derivatives. nih.govchemrxiv.org |
| Molecular Dynamics (MD) Simulations | Ligand-Protein Interactions | Stability of binding poses, conformational changes, calculation of binding free energies, understanding protein-ligand dynamics. nih.govnih.govchemrxiv.org |
These computational tools will accelerate the discovery and optimization of new molecules based on the this compound scaffold by providing a predictive framework for their chemical and biological properties.
Integration with High-Throughput Synthesis and Screening Methodologies
The exploration of the chemical space around the this compound scaffold can be dramatically accelerated by integrating high-throughput synthesis and screening techniques. These methodologies allow for the rapid generation and evaluation of large libraries of related compounds, facilitating the identification of molecules with desired properties.
High-throughput chemistry, often employing robotics and parallel synthesis techniques, enables the production of large compound libraries from a common intermediate. nih.gov For example, a library of thousands of morpholine derivatives was successfully generated using robotic systems for solution-phase synthesis, starting from a common mesylate intermediate. nih.gov Multicomponent reactions (MCRs), such as the Ugi reaction, are also well-suited for creating diverse morpholine and piperazine (B1678402) libraries in a de novo fashion, allowing for substitution at multiple positions of the heterocyclic ring in a single step. nih.govacs.org
Once synthesized, these libraries can be evaluated using high-throughput screening (HTS) to identify hits against various biological targets. HTS allows for the rapid testing of thousands of compounds in parallel, quickly narrowing down a large library to a smaller set of promising leads. acs.org
A particularly innovative approach is the use of DNA-Encoded Libraries (DELs). vipergen.compharmafeatures.comnih.govprinceton.edu In DEL technology, each small molecule in a combinatorial library is covalently attached to a unique DNA tag that acts as an amplifiable barcode, recording its synthetic history. nih.gov This allows for the screening of billions of compounds simultaneously in a single solution against a protein target. pharmafeatures.comnih.gov The morpholine scaffold is a valuable building block for DEL synthesis, and this technology represents a powerful future direction for discovering novel ligands based on the this compound core.
| Technology | Role in Discovery | Key Advantages |
| Automated Parallel Synthesis | Library Generation | Rapid production of thousands of discrete compounds for screening; enables systematic exploration of structure-activity relationships. nih.govacs.org |
| Multicomponent Reactions (MCRs) | Scaffold Diversification | High efficiency and diversity by combining three or more starting materials in a single step to build complex molecules. nih.govacs.org |
| High-Throughput Screening (HTS) | Biological Evaluation | Rapidly assays large compound libraries to identify "hits" with desired biological activity. acs.orgnih.gov |
| DNA-Encoded Libraries (DELs) | Lead Discovery | Massively parallel screening of billions of compounds; requires minimal amounts of protein target and library material. vipergen.compharmafeatures.comnih.gov |
The integration of these high-throughput methods will be essential for fully exploiting the potential of the this compound scaffold in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Bromobenzyl)morpholine, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis typically involves nucleophilic substitution between 2-bromobenzyl chloride and morpholine under basic conditions (e.g., potassium carbonate in dichloromethane). Reaction optimization includes adjusting temperature (e.g., 40–60°C), solvent polarity, and stoichiometric ratios to favor product formation. Purification via column chromatography or recrystallization ensures high purity (>95%) .
- Key Data :
| Parameter | Value |
|---|---|
| Base Used | K₂CO₃ |
| Solvent | DCM |
| Yield Range | 60–85% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the morpholine ring (δ ~3.6–2.5 ppm for protons) and aromatic bromine-substituted benzyl group (δ ~7.2–7.8 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 256.14 g/mol) via ESI-MS or GC-MS.
- IR Spectroscopy : Identify C-Br stretching (~550 cm⁻¹) and morpholine C-O-C vibrations (~1,100 cm⁻¹) .
Advanced Research Questions
Q. How does the bromine substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromine atom enables Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives. Reactivity is enhanced by palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted conditions (120°C, 30 min). Computational studies (DFT) predict electron-withdrawing effects of bromine stabilize transition states .
- Case Study : Coupling with phenylboronic acid yields 2-(2-Phenylbenzyl)morpholine (85% yield, confirmed by X-ray crystallography) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar bromobenzyl-morpholine derivatives?
- Methodology :
- Comparative Assays : Test this compound alongside analogs (e.g., 4-(2-Bromobenzyl)morpholine) in enzyme inhibition assays (e.g., cytochrome P450 2A13) to isolate positional effects.
- Structure-Activity Relationship (SAR) : Correlate substituent positions (e.g., bromine vs. fluorine) with binding affinity using IC₅₀ values and molecular docking (AutoDock Vina) .
- Data Table :
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| This compound | CYP2A13 | 0.45 |
| 4-(2-Bromobenzyl)morpholine | CYP2A13 | 1.2 |
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity ~2.5), blood-brain barrier permeability, and metabolic stability.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
Methodological Challenges and Solutions
Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?
- Methodology :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
- Control : Include antioxidants (e.g., BHT) to rule out oxidative decomposition. Stability is highest at neutral pH (t₁/₂ > 48 hours) .
Q. How can regioselectivity issues in derivatization reactions be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
